molecular formula C28H30N2O3 B1424472 Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate CAS No. 936498-12-3

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate

Cat. No. B1424472
CAS RN: 936498-12-3
M. Wt: 442.5 g/mol
InChI Key: MFTMGXVFBCJAAM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Free Radical Bromination : The benzylic position can undergo bromination using N-bromosuccinimide (NBS) to form a succinimidyl radical, which abstracts a hydrogen atom from the adjacent carbon, leading to the formation of a brominated product .

Scientific Research Applications

Catalytic Reactions

Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate has been utilized in catalytic reactions. For instance, it was involved in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives (Zhang et al., 2006). This process is effective for creating various oxygen heterocycles and 4-vinyl tetrahydrocarbazoles.

Enzyme Inhibition Studies

In enzyme inhibition studies, the compound has shown potential. For example, diastereomers of this compound were tested for their effectiveness against LSD1 and monoamine oxidase (MAO) enzymes. Specific isomers were found to be more potent against LSD1 and exhibited varying activities against MAO-A and MAO-B (Valente et al., 2015).

Synthesis and Antibacterial Studies

Several studies have explored the synthesis of derivatives of this compound and their antibacterial properties. For instance, derivatives were synthesized and showed moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Agent Synthesis

This compound has been used in the synthesis of various antimicrobial agents. In one study, compounds were synthesized for in vitro antimicrobial activity, showing significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).

Anti-Leukemic Activity

The compound has also been synthesized and characterized for its potential anti-leukemic activity. It demonstrated cytotoxic potential against leukemia cell lines, highlighting its relevance in cancer research (Guillon et al., 2018).

Synthesis of Antihypertensive Stereioisomers

It was involved in the synthesis of stereoisomers with antihypertensive properties. The study found a significant difference in the pharmacological activities of the optical isomers, with the (+) isomers showing more potent hypotensive actions (Kasuya et al., 1983).

Mycobacterium Tuberculosis GyrB Inhibitors

This compound was used in the design and synthesis of novel inhibitors for Mycobacterium tuberculosis GyrB, a key enzyme in the pathogen's survival and replication (Jeankumar et al., 2013).

Future Directions

: ChemSpider: Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate : Sigma-Aldrich: ®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate : Chemsrc: this compound

properties

IUPAC Name

benzyl N-[1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTMGXVFBCJAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705302
Record name Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936498-12-3
Record name Benzyl [1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl]phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate
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Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate
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Benzyl (1-(1-oxo-1-phenylpropan-2-yl)piperidin-4-yl)(phenyl)carbamate

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